molecular formula C11H16N2O4 B193580 Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate CAS No. 91431-01-5

Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate

Cat. No. B193580
CAS RN: 91431-01-5
M. Wt: 240.26 g/mol
InChI Key: IETYBXLXKYRFEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without more information on the compound , it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo are largely determined by its functional groups. The compound appears to contain a hydrazine group and a 3,4-dihydroxyphenyl group, both of which can participate in a variety of chemical reactions .

Scientific Research Applications

Analytical Methods Development

A study by Zheng Xiao-hui (2009) established a new method for determining isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP) in plasma and tissues in rabbits using high-performance liquid chromatography-electrospray ion-trap mass spectrometry (HPLC-ESI-MS^n). This method is sensitive and specific, suitable for pre-clinical and clinical pharmacokinetics investigations of IDHP (Zheng Xiao-hui, 2009).

Antimicrobial Applications

N. Fuloria et al. (2009) synthesized derivatives from 3-phenylpropane hydrazide and evaluated them for antibacterial and antifungal activities. These derivatives showed potent activity, especially compounds with para substitution (N. Fuloria, Vijender Singh, Mohammad Shahar Yarb, M. Ali, 2009).

Synthesis Optimization

Qun‐Zheng Zhang et al. (2013) used microwave irradiation heating to synthesize isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate from 3,4-dihydroxybenzaldehyde and acetylglycine. They optimized reaction conditions using an orthogonal design of experiment approach, significantly reducing reaction time and increasing yield compared to conventional heating (Qun‐Zheng Zhang et al., 2013).

Drug Development

Ke-zhong Deng et al. (2013) isolated new benzophenones, including methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate, from the roots of Ranunculus ternatus. These compounds exhibited significant activity against tuberculosis, indicating potential in drug development (Ke-zhong Deng et al., 2013).

Metabolite Identification

Lingjian Yang et al. (2016) identified metabolites of isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate in rats using high-performance liquid chromatography and electrospray ionization quadrupole time-of-flight tandem mass spectrometry. This research is crucial for understanding the drug's efficacy and safety (Lingjian Yang et al., 2016).

Pharmacodynamics

Jing Li et al. (2008) investigated the effects of isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate on rat pulmonary artery smooth muscle, finding that it exerted a relaxation effect in an endothelium-dependent manner. This could have implications for cardiovascular therapeutics (Jing Li, Xin Ma, W. Zang, 2008).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without more information on “Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate”, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Without more information on “Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate”, it’s difficult to predict potential future directions .

properties

IUPAC Name

methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETYBXLXKYRFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544522
Record name Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate

CAS RN

91431-01-5
Record name Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of carbidopa (226 mg, 1 mmol) in anhydrous methanol (20 mL), was added acetyl chloride (1 mL) at 0° C. The mixture was stirred at 65° C. in a pressure vessel for 4 h. Removal of solvent yielded 270 mg (99%) of the title compound as its hydrochloride salt. 1H NMR (CD3OD, 400 MHz): 1.46 (s, 3H), 2.86 (dd, 2H), 3.78 (s, 3H), 6.45 (dd, J=8 Hz, J=2 Hz), 6.56 (d, J=2.4 Hz), 6.69 (d, J=8.4 Hz). MS (ESI) m/z 241.15 (M+H+).
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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